molecular formula C21H18F3N B14287218 N,N-Dibenzyl-3-(trifluoromethyl)aniline CAS No. 128532-40-1

N,N-Dibenzyl-3-(trifluoromethyl)aniline

Cat. No.: B14287218
CAS No.: 128532-40-1
M. Wt: 341.4 g/mol
InChI Key: OBZGHCBDDXTXBI-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-(trifluoromethyl)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two benzyl groups attached to the nitrogen atom of an aniline ring, which also contains a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of Aniline: One common method to synthesize N,N-Dibenzyl-3-(trifluoromethyl)aniline involves the benzylation of aniline. This can be achieved by reacting aniline with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale benzylation and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dibenzyl-3-(trifluoromethyl)aniline can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: N,N-Dibenzyl-3-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated aromatic compounds have shown efficacy.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N,N-Dibenzylaniline: Similar structure but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the benzyl groups.

    N,N-Dimethyl-3-(trifluoromethyl)aniline: Similar trifluoromethyl group but with dimethyl groups instead of benzyl groups.

Properties

CAS No.

128532-40-1

Molecular Formula

C21H18F3N

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-dibenzyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C21H18F3N/c22-21(23,24)19-12-7-13-20(14-19)25(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

OBZGHCBDDXTXBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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